molecular formula C13H10F3N3O2 B4107960 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline

2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline

Cat. No. B4107960
M. Wt: 297.23 g/mol
InChI Key: OPLGQFFDPNSIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline, also known as NPTFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPTFA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In bacteria and viruses, 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has been reported to inhibit the activity of various enzymes such as DNA gyrase and RNA polymerase.
Biochemical and Physiological Effects
2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has been reported to exhibit various biochemical and physiological effects. In cancer cells, 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has been reported to induce cell cycle arrest and apoptosis. In bacteria and viruses, 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has been reported to inhibit growth and replication. In addition, 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has been reported to exhibit low toxicity in normal cells and animals.

Advantages and Limitations for Lab Experiments

2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has several advantages for lab experiments, including high yield and purity, low toxicity, and potential applications in various fields. However, 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline also has some limitations, such as its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the research on 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline. One direction is to further investigate its potential applications in medicinal chemistry, such as developing new anticancer and antimicrobial agents. Another direction is to explore its potential applications in material science, such as developing new functional materials for electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline and its biochemical and physiological effects.

Scientific Research Applications

2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has been reported to exhibit anticancer, antimicrobial, and antiviral activities. In material science, 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has been used as a building block for the synthesis of various functional materials such as organic light-emitting diodes (OLEDs) and organic solar cells. In environmental science, 2-nitro-N-(2-pyridinylmethyl)-4-(trifluoromethyl)aniline has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

2-nitro-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-4-5-11(12(7-9)19(20)21)18-8-10-3-1-2-6-17-10/h1-7,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLGQFFDPNSIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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